

Application Notes and Protocols for MK-4101 Administration in Animal Models

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Compound of Interest

Compound Name: MK-4101

Cat. No.: B1676620

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Introduction

MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.^{[1][2]} It exerts its biological activity by antagonizing the Smoothened (SMO) receptor, a key transducer of the Hh signal.^{[3][4]} Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma (BCC).^{[4][5]} **MK-4101** has demonstrated robust anti-tumor activity in preclinical models by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.^{[1][3]} These application notes provide detailed protocols for the administration of **MK-4101** in animal models to evaluate its in vivo efficacy and pharmacodynamic effects.

Quantitative Data Summary

The following tables summarize key quantitative data for **MK-4101** from preclinical studies.

Table 1: In Vitro Activity of **MK-4101**

Assay	Cell Line/System	IC50 Value	Reference
Hedgehog Pathway Inhibition	Engineered mouse cell line (Gli_Luc)	1.5 μ M	[1] [3]
Hedgehog Pathway Inhibition	Human KYSE180 esophageal cancer cells	1.0 μ M	[1] [3]
SMO Receptor Binding	293 cells expressing recombinant human SMO	1.1 μ M	[3] [4]
Cell Proliferation Inhibition	Medulloblastoma cells from Ptch1+/- mice	0.3 μ M	[3]

Table 2: In Vivo Efficacy and Dosage of **MK-4101** in Mouse Models

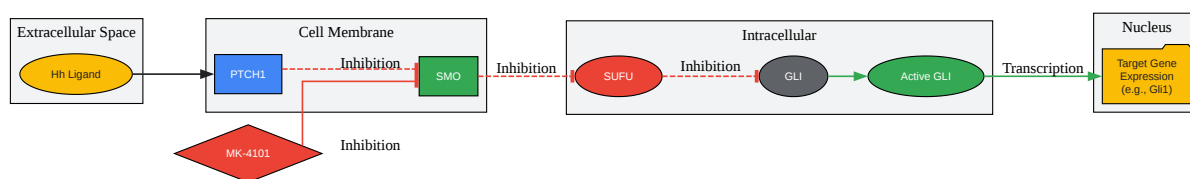
Animal Model	Tumor Type	Dosage	Administration Route	Outcome	Reference
CD1 Nude Female Mice	Medulloblastoma Allograft	40 mg/kg	Oral	Tumor growth inhibition	[3]
CD1 Nude Female Mice	Medulloblastoma Allograft	80 mg/kg	Oral	Tumor regression	[3]
Ptch1+/- Mice	Primary Medulloblastoma and BCC	40 or 80 mg/kg	Oral	High efficacy	[1]
C57bl/6 Mice	Not specified	40 or 80 mg/kg (once a day)	Oral	Not specified	[1]

Table 3: Pharmacokinetic Parameters of **MK-4101**

Species	Bioavailability (F)	Plasma Clearance	Primary Excretion Route	Brain AUC/Plasma AUC Ratio (Mice)	Reference
Mice and Rats	≥ 87%	Low-to-moderate	Bile	0.6	[1][2]

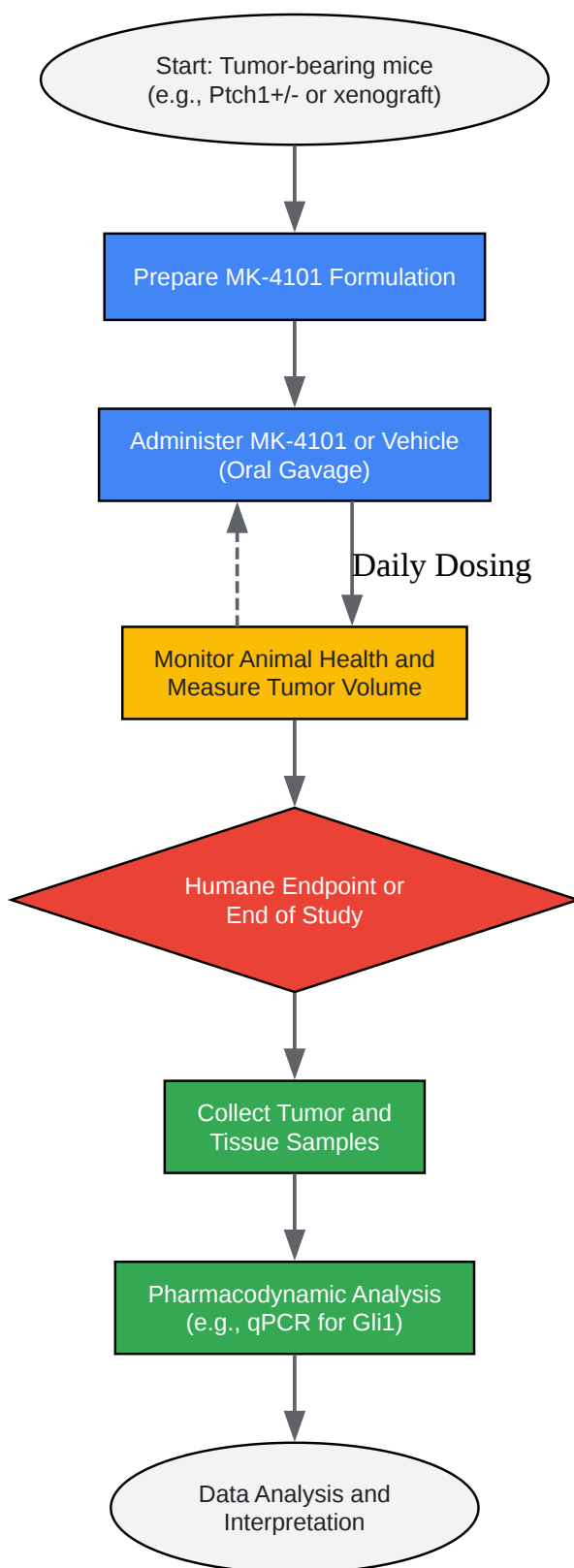
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **MK-4101** and standardized workflows for its in vivo evaluation.



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Hedgehog signaling pathway and **MK-4101**'s mechanism of action.



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